1,4-Difluoro-2-iodo-5-methylbenzene
Overview
Description
1,4-Difluoro-2-iodo-5-methylbenzene: is an aromatic compound characterized by the presence of fluorine, iodine, and methyl substituents on a benzene ring
Scientific Research Applications
1,4-Difluoro-2-iodo-5-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Catalysis: Employed in the preparation of catalysts for various chemical reactions.
Mechanism of Action
Target of Action
It’s known that halogenated benzene derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
The mode of action of 1,4-Difluoro-2-iodo-5-methylbenzene involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .
Biochemical Pathways
It’s known that halogenated benzene derivatives can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound’s molecular weight (25402 g/mol) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
It’s known that halogenated benzene derivatives can cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-iodo-5-methylbenzene can be synthesized through a multi-step process involving the halogenation of methylbenzene derivatives. One common method involves the selective iodination and fluorination of 5-methylbenzene. The reaction typically requires the use of iodine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Difluoro-2-iodo-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products:
- Substituted aromatic compounds with various functional groups.
- Carboxylic acids or alkanes from oxidation or reduction reactions.
- Complex aromatic structures from coupling reactions .
Comparison with Similar Compounds
- 1,4-Dibromo-2,5-difluorobenzene
- 1,5-Difluoro-2-iodo-4-methylbenzene
- Pentafluoroiodobenzene
Comparison: 1,4-Difluoro-2-iodo-5-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to similar compounds. For example, the presence of both fluorine and iodine atoms provides a balance of electron-withdrawing effects, making it a versatile intermediate in organic synthesis. In contrast, compounds like pentafluoroiodobenzene have more pronounced electron-withdrawing effects due to the higher number of fluorine atoms, which can significantly alter their reactivity and applications .
Properties
IUPAC Name |
1,4-difluoro-2-iodo-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUALQZYOPFOPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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